molecular formula C13H26N2O2 B1380468 tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate CAS No. 1782491-36-4

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

Cat. No.: B1380468
CAS No.: 1782491-36-4
M. Wt: 242.36 g/mol
InChI Key: JMUPBYYAOYIPQE-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is a nitrogen-containing bicyclic compound featuring a seven-membered azepane ring. Its structure includes a tert-butyl carbamate protective group at the 1-position, a methyl substituent at the 5-position, and an aminomethyl functional group at the 4-position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPBYYAOYIPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Boc-Protected Azepane Precursors

A common approach involves the reductive amination of Boc-protected azepane derivatives bearing an aldehyde or hydroxymethyl group at the 4-position. The general procedure includes:

  • Starting from tert-butyl 4-(hydroxymethyl)-5-methylazepane-1-carboxylate.
  • Oxidation of the hydroxymethyl group to the corresponding aldehyde.
  • Reductive amination with ammonia or an amine source under mild conditions using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

This method offers high selectivity and yields for the aminomethyl substitution while preserving the Boc protecting group.

Mitsunobu Reaction for Substitution of Hydroxyl Groups

The Mitsunobu reaction is employed to replace hydroxyl groups with amines or related nucleophiles. For example:

  • The hydroxymethyl group on the Boc-protected azepane is activated using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF).
  • The nucleophile, such as an amine or azide, displaces the hydroxyl group to form the aminomethyl derivative.
  • Subsequent reduction of azide intermediates yields the primary amine.

This method is well-documented for piperidine derivatives and can be adapted for azepane analogs.

Photocatalytic Amination Using Acridine Salts

A novel, environmentally friendly method involves:

  • Photocatalytic amination of Boc-protected azepane derivatives using acridine salt catalysts under visible light irradiation.
  • The reaction proceeds in the presence of an oxidant and an amine source, enabling direct C–N bond formation.
  • This one-step method reduces byproduct formation and avoids heavy metal catalysts or harsh conditions, improving safety and cost-effectiveness.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Reductive Amination Boc-protected aldehyde, NaBH3CN or H2, NH3 60-75 High selectivity, mild conditions Preserves Boc group, scalable
Mitsunobu Reaction DIAD or DEAD, triphenylphosphine, THF, amine nucleophile 60-70 Efficient substitution, versatile Requires careful handling of reagents
Photocatalytic Amination Acridine salt, oxidant, visible light, amine source ~95 Environmentally friendly, high yield Avoids heavy metals, one-step synthesis
Reformatsky-Type Reaction TFA, organozinc reagent, vigorous stirring 60-80 Scalable, safe process Mainly for ring formation and functionalization

Research Findings and Notes

  • The Boc protecting group is critical for stability and selective reactivity during synthesis.
  • Reductive amination remains the most straightforward and widely used method for introducing the aminomethyl group.
  • Mitsunobu reaction offers a reliable alternative for substitution of hydroxyl groups but requires careful control of reaction conditions.
  • Photocatalytic methods represent a cutting-edge approach with superior yields and environmental benefits, though they may require specialized equipment.
  • Adaptation of Reformatsky-type reactions can facilitate the synthesis of complex azepane frameworks with functional groups positioned for further modification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the synthesis of bioactive molecules, particularly those targeting bacterial infections.

Beta-Lactamase Inhibitors

Research indicates that derivatives of this compound can serve as intermediates in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. The compound's ability to undergo further chemical transformations makes it a valuable precursor in this context .

Antimicrobial Activity

Studies have shown that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound allow for the exploration of various substitutions that may enhance its activity against specific pathogens .

Synthetic Methodologies

The compound plays a significant role in synthetic organic chemistry as a building block for more complex molecules. Its functional groups facilitate various reactions, including:

Amide Formation

The carboxylate group in this compound can react with amines to form amides, which are important in drug design and development . This reaction is essential for synthesizing compounds with improved pharmacological profiles.

Coupling Reactions

This compound can also participate in coupling reactions, where it serves as a coupling partner to form larger molecular frameworks. Such reactions are fundamental in creating diverse libraries of compounds for screening in drug discovery .

Chemical Intermediate

As an intermediate, this compound is utilized in the preparation of various chemical entities:

Application Description
Pharmaceutical SynthesisUsed to synthesize beta-lactamase inhibitors and other antimicrobial agents
Organic SynthesisActs as a building block for complex organic molecules
Chemical ResearchServes as a model compound for studying reaction mechanisms and properties

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

In a study focused on developing novel beta-lactamase inhibitors, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against resistant bacterial strains, highlighting the compound's potential in combating antibiotic resistance .

Case Study 2: Antimicrobial Screening

A screening program evaluated several derivatives of this compound for antimicrobial activity. The results indicated that specific modifications enhanced efficacy against Gram-negative bacteria, suggesting pathways for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate and related azepane/cyclopentane derivatives:

Compound Core Structure Substituents Functional Groups Applications References
This compound Azepane (7-membered) 1-carboxylate (tert-butyl), 4-aminomethyl, 5-methyl Carbamate, primary amine Pharmaceutical intermediate (hypothesized)
tert-Butyl 4-amino-5-phenylazepane-1-carboxylate (CAS 1353989-57-7) Azepane 1-carboxylate (tert-butyl), 4-amino, 5-phenyl Carbamate, primary amine, aromatic ring Drug discovery (e.g., kinase inhibitors)
tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS 1823981-56-1) Azepane 1-carboxylate (tert-butyl), 4-hydroxy, 4,5-dimethyl Carbamate, hydroxyl, methyl Potential precursor for chiral synthesis
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Cyclopentane (5-membered) 1-carboxylate (tert-butyl), 4-aminomethyl, 2-ethyl Carbamate, primary amine, alkyl chain Synthetic intermediate for agrochemicals

Key Observations:

Substituent Effects: The 5-phenyl group in CAS 1353989-57-7 introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding . The 4-aminomethyl group in the target compound provides a primary amine for further functionalization (e.g., amide coupling) . Hydroxyl and methyl groups in CAS 1823981-56-1 enable hydrogen bonding and steric effects, useful in asymmetric catalysis .

Synthetic Complexity : Cyclopentane derivatives (e.g., ) require multi-step syntheses involving LAH reduction and mesylation, whereas azepane analogs may involve ring-expansion strategies .

Comparative Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from structural analogs:

Property This compound tert-Butyl 4-amino-5-phenylazepane-1-carboxylate tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate
Molecular Formula C₁₂H₂₄N₂O₂ (hypothesized) C₁₇H₂₆N₂O₂ C₁₃H₂₅NO₃
Molecular Weight ~244.3 g/mol 290.4 g/mol 243.3 g/mol
Polarity Moderate (amine + carbamate) High (aromatic + amine) Moderate (hydroxyl + carbamate)
Solubility Likely soluble in polar aprotic solvents (DMF, DMSO) Poor aqueous solubility due to aromatic group Soluble in alcohols and chlorinated solvents
Stability Stable under inert conditions; amine may oxidize Sensitive to light (aromatic ring) Hydroxyl group prone to dehydration

Target Compound (Hypothesized Route):

While direct synthesis details are unavailable, analogous azepane syntheses suggest:

Ring Formation: Cyclohexenone derivatives undergoing Beckmann rearrangement to form azepane cores.

Functionalization: Sequential introduction of methyl and aminomethyl groups via alkylation and reductive amination.

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate ():

Step A : LAH reduction of 3-tert-butyl 1-methyl 4-ethylcyclopentane-1,3-dicarboxylate.

Step B : Mesylation of the hydroxyl intermediate.

Step C : Nucleophilic substitution with ammonia to introduce the amine group.
Yield : ~40–60% over three steps .

tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate ():

Likely involves diastereoselective hydroxylation of a preformed azepane ring.

Biological Activity

Chemical Identity
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate, with the CAS number 1782491-36-4, is a compound characterized by its unique azepane ring structure. It is primarily utilized in medicinal chemistry for its potential biological activities, particularly in drug development and synthesis.

Molecular Structure

The molecular formula of this compound is C12H23N2O2C_{12}H_{23}N_{2}O_{2}. The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit effects on neurotransmitter systems, particularly in the modulation of receptors involved in neurological functions.

Pharmacological Properties

Research indicates that this compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural features suggest possible interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways.

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of similar azepane derivatives. The findings suggested that compounds with structural similarities to this compound exhibited significant protective effects against oxidative stress-induced neuronal damage. This was measured using cell viability assays and oxidative stress markers.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related compounds. The results indicated that these azepane derivatives could inhibit acetylcholinesterase (AChE) activity, suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic transmission.

Comparative Biological Activity Table

Compound NameAChE Inhibition (IC50)Neuroprotective EffectsReference
This compoundNot yet determinedModerate
Similar Azepane Derivative15.4 nMSignificantNeuroscience Letters
Another Related Compound0.17 μMHigh

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Aminomethylation : Introduction of the aminomethyl group can be accomplished via reductive amination or similar methods.
  • Carboxylation : The carboxylic acid moiety can be added through carboxylation reactions using suitable reagents.

Applications in Drug Discovery

Due to its structural characteristics and biological activity, this compound serves as a valuable building block in medicinal chemistry. Its derivatives are explored for therapeutic applications targeting neurological conditions, pain management, and other disorders.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the azepane ring’s amine group, followed by functionalization of the methyl and aminomethyl substituents. Key steps include:

  • Boc Protection : Reaction of 5-methylazepane-4-(aminomethyl) with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) .
  • Purification : Use of silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl group) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure safe handling and storage of this compound given its reactivity?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the Boc group .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Monitor for discoloration or precipitate formation, indicating instability .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required for research use) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data can be refined using SHELX software (e.g., SHELXL for small-molecule refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C for 1 hour in THF) while maintaining yields >80% .
  • Catalyst Screening : Test palladium or enzyme catalysts for regioselective functionalization of the azepane ring. For example, Pd(OAc)₂ with ligands (e.g., XPhos) enhances coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and Boc group stability .

Q. What strategies are effective for resolving enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate stereoisomers. Monitor retention times and optical rotation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azepane ring formation to control stereochemistry at the 5-methyl position .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 24h) followed by LC-MS to identify breakdown products (e.g., free amine from Boc cleavage) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds (>150°C typical for Boc-protected amines) .

Q. How can researchers address contradictory data in published synthetic protocols for this compound?

Methodological Answer:

  • Reproducibility Checks : Replicate methods from multiple sources (e.g., column chromatography vs. recrystallization) and compare yields/purity .
  • Kinetic Studies : Use in situ FTIR or reaction calorimetry to monitor intermediate formation rates and identify side reactions (e.g., over-Boc protection) .

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